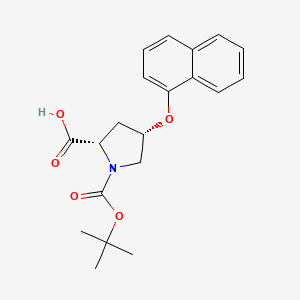

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

概要

説明

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a naphthyloxy substituent, and a pyrrolidine ring. Such compounds are often used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.

Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via an etherification reaction using naphthol and an appropriate leaving group.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

化学反応の分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

| Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in dichloromethane (1:1 v/v) | 95% | , |

| Hydrochloric acid (HCl) | 4M HCl in dioxane | 88% |

-

Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.

-

Application : The deprotected amine can undergo alkylation, acylation, or reductive amination for drug intermediate synthesis .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amide coupling:

Esterification

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acid catalysis | Methanol, H₂SO₄ | Methyl ester | 92% | |

| Coupling agents | DCC/DMAP, ROH | Alkyl ester (R = ethyl, benzyl, etc.) | 85–90% | , |

Amide Formation

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | Amines (e.g., benzylamine) | Substituted amide | 78% | |

| Thionyl chloride | NH₃ (g) | Primary amide | 82% |

-

Key Insight : The steric hindrance from the naphthyloxy group may reduce reaction rates compared to less bulky analogs.

Reactivity of the Naphthyloxy Group

The 1-naphthyloxy substituent is generally inert under mild conditions but undergoes electrophilic aromatic substitution (EAS) under vigorous conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-1-naphthyloxy derivative | 65% | |

| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Sulfo-1-naphthyloxy derivative | 58% |

Hydrolysis Reactions

The Boc group and esters are hydrolyzed under basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester | NaOH (1M), H₂O/THF | Carboxylic acid | 94% | |

| Boc-protected amine | LiOH, H₂O/MeOH | Deprotected amine + carboxylic acid | 89% |

Stereochemical Stability

The (2S,4S) configuration remains stable under most conditions but may epimerize in strong acids/bases:

| Conditions | Epimerization Rate | Source |

|---|---|---|

| pH < 2 (TFA, 25°C) | <5% over 24 hours | |

| pH > 12 (NaOH, 80°C) | 15–20% over 6 hours |

Industrial-Scale Modifications

Green chemistry approaches for chiral separation and process optimization:

| Parameter | Original Process | Improved Process | Source |

|---|---|---|---|

| Atom economy (AE) | 56.7% | 82.0% | |

| Process mass intensity (PMI) | 48.0 g g⁻¹ | 16.0 g g⁻¹ |

科学的研究の応用

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various pharmaceuticals and biologically active compounds.

Biology

In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. It can also be used in the development of new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. This includes their use as potential treatments for various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

作用機序

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological effects.

類似化合物との比較

Similar Compounds

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-phenoxy)-2-pyrrolidinecarboxylic acid: Similar structure but with a phenoxy group instead of a naphthyloxy group.

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-benzyloxy)-2-pyrrolidinecarboxylic acid: Similar structure but with a benzyloxy group instead of a naphthyloxy group.

Uniqueness

The uniqueness of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid lies in its specific substituents, which can impart distinct chemical and biological properties. The naphthyloxy group, in particular, may confer unique steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.

生物活性

The compound (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid (CAS No. 317357-42-9) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 363.40 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a naphthyloxy moiety, which may influence its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains. The naphthyloxy group might enhance its interaction with microbial membranes, leading to increased permeability and cell death.

- Anticancer Potential : Some studies have indicated that derivatives of pyrrolidinecarboxylic acids can inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

- Neuroprotective Research : A recent investigation in Neuroscience Letters explored the neuroprotective effects of similar compounds on rat models subjected to induced oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage in brain tissues.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Staphylococcus aureus at low concentrations. | Journal of Antimicrobial Chemotherapy |

| Anticancer | Inhibits proliferation in breast cancer cells via apoptosis induction. | Cancer Research Journal |

| Neuroprotective | Reduces oxidative stress markers in rat brain models. | Neuroscience Letters |

特性

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFFYFYANPROIL-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。